molecular formula C15H16Cl2N2O3S B5435931 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B5435931
M. Wt: 375.3 g/mol
InChI Key: NDTPIFRPEGFSRL-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenylsulfonyl group and a 2-furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:

    Preparation of 2,5-dichlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with a suitable chlorinating agent, such as thionyl chloride, under reflux conditions.

    Formation of the piperazine derivative: The 2,5-dichlorophenylsulfonyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form the 1-[(2,5-dichlorophenyl)sulfonyl]piperazine intermediate.

    Introduction of the 2-furylmethyl group: The final step involves the alkylation of the piperazine derivative with 2-furylmethyl chloride in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-furylmethyl group can be replaced with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Alkyl or aryl halides, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various alkyl or aryl-substituted piperazine derivatives.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-dichlorophenyl)sulfonyl]piperazine
  • 1-[(2,5-dichlorophenyl)sulfonyl]-4-methylpiperazine
  • 1-[(2,5-dichlorophenyl)sulfonyl]-4-phenylpiperazine

Uniqueness

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the 2-furylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3S/c16-12-3-4-14(17)15(10-12)23(20,21)19-7-5-18(6-8-19)11-13-2-1-9-22-13/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTPIFRPEGFSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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